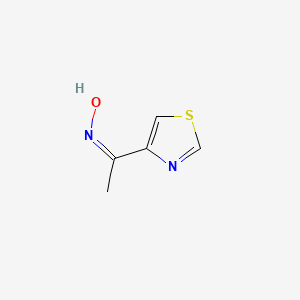
(1Z)-1-(1,3-thiazol-4-yl)ethanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Fungicidal Activity
A study highlights the synthesis of novel oximes with thiazole components, demonstrating moderate to good fungicidal activities against pathogens such as Fusarium oxysporum and Cercospora arachidicola Hori. These findings suggest the potential of thiazole-containing oximes in developing new fungicides (Mao, Song, & Shi, 2012).
Antimicrobial and Antioxidant Properties
Another research direction involves the exploration of thiazole derivatives for their antimicrobial and antioxidant capabilities. For instance, compounds synthesized from 1-(thiophen-2yl)ethanone showed significant anti-oxidant and anti-microbial activities, indicating their potential as therapeutic agents (Gopi, Sastry, & Dhanaraju, 2016).
Anticancer Activity
Thiazolyl(hydrazonoethyl)thiazoles synthesized using microwave-assisted methods have been evaluated for their anti-breast cancer properties. Some of these compounds exhibited promising activities against MCF-7 tumor cells, underscoring the potential of such derivatives in cancer therapy (Mahmoud et al., 2021).
Corrosion Inhibition
Research has also explored the application of thiazole derivatives as corrosion inhibitors. Studies on food flavorants like 2-isobutylthiazole and 1-(1,3-Thiazol-2-yl)ethanone demonstrated their effectiveness in protecting steel in acidic environments, revealing a novel application of these compounds in materials science (Tan et al., 2019).
Pesticidal Activity
The synthesis of derivatives from N-methyl(ethyl)-dithiocarbamate and their evaluation for pesticidal activities highlight another promising area. Some derivatives showed both growth stimulant and fungicidal activities, suggesting their utility in agricultural applications (Eliazyan et al., 2013).
Eigenschaften
IUPAC Name |
(NZ)-N-[1-(1,3-thiazol-4-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-4(7-8)5-2-9-3-6-5/h2-3,8H,1H3/b7-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQLOVCNGQOSHY-DAXSKMNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CSC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CSC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-1-(1,3-thiazol-4-yl)ethanone oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

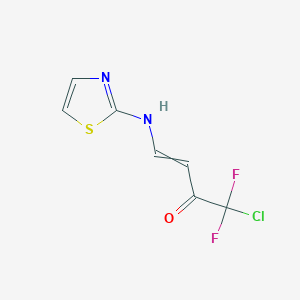
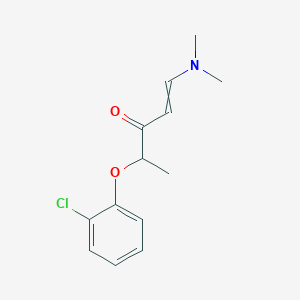

![2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1308823.png)
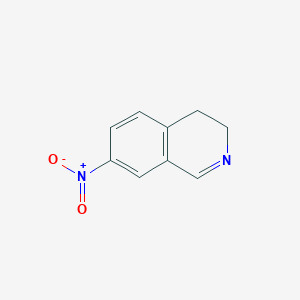
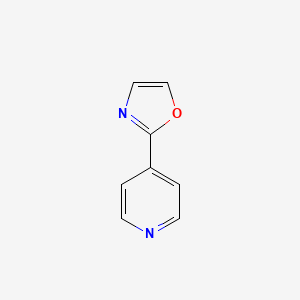
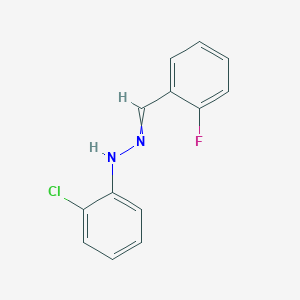
![4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B1308833.png)
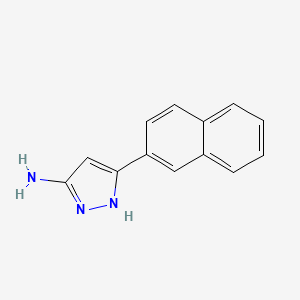
![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-propen-1-one](/img/structure/B1308838.png)
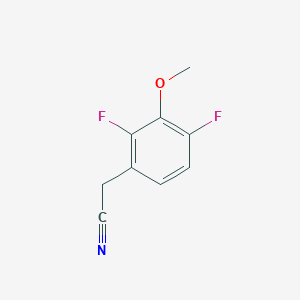
![2-[3-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B1308849.png)
![7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1308851.png)
![4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B1308861.png)